molecular formula C15H15BrN2O2 B5843387 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide

Numéro de catalogue B5843387
Poids moléculaire: 335.20 g/mol
Clé InChI: RBGSIRLXBCOMAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide, commonly known as BRD-7929, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are involved in gene transcription, and their inhibition has shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

Mécanisme D'action

BRD-7929 targets the bromodomain and extra-terminal (2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide) proteins, which are involved in gene transcription. 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. BRD-7929 binds to the bromodomain of 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide proteins and prevents their interaction with acetylated histones, thereby inhibiting gene transcription.
Biochemical and Physiological Effects:
BRD-7929 has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by suppressing the expression of oncogenes and inducing apoptosis. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, BRD-7929 prevents the progression of atherosclerosis by reducing the expression of adhesion molecules and inflammatory mediators. It has also been shown to improve cognitive function by increasing the expression of neurotrophic factors.

Avantages Et Limitations Des Expériences En Laboratoire

BRD-7929 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has high selectivity for 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide proteins and does not affect other histone-binding proteins. However, there are also some limitations to its use. It has low solubility in aqueous solutions and requires the use of organic solvents for administration. In addition, its effects on non-cancerous cells and tissues are not well understood.

Orientations Futures

There are several future directions for the research and development of BRD-7929. One possible direction is the development of more potent and selective 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide inhibitors. Another direction is the investigation of the effects of 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide inhibition on non-cancerous cells and tissues. Additionally, the combination of 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide inhibitors with other therapies, such as chemotherapy and immunotherapy, could be explored. Finally, the use of BRD-7929 as a research tool for the study of gene transcription and epigenetics could be further investigated.
Conclusion:
In conclusion, BRD-7929 is a small molecule inhibitor that targets 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide proteins and has shown promising results in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of BRD-7929 could lead to the development of new therapies for cancer, inflammation, and cardiovascular diseases.

Méthodes De Synthèse

The synthesis of BRD-7929 involves a series of chemical reactions. The starting material for the synthesis is 4-bromo-3,5-dimethylphenol, which is reacted with 3-pyridinecarboxylic acid to form the intermediate product. The intermediate product is then reacted with N,N-dimethylacetamide and triethylamine to form BRD-7929. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

BRD-7929 has shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. It has been found to inhibit the growth of cancer cells, reduce inflammation, and prevent the progression of atherosclerosis. In addition, BRD-7929 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10-6-13(7-11(2)15(10)16)20-9-14(19)18-12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGSIRLXBCOMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.